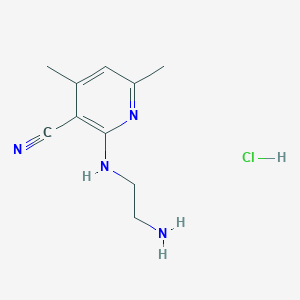
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
Overview
Description
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, also known as 4-methylpyrazole, is an organic compound with the molecular formula C6H12N2O. It is a colorless liquid with a faint odor, and is a common reagent in organic synthesis. 4-methylpyrazole is often used as a catalyst in various chemical reactions, and is also used in the production of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Coordination with Transition Metal Ions
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol has been studied for its ability to coordinate with various transition metal ions. This coordination has been characterized through spectroscopy and magnetic measurements, suggesting potential applications in the field of inorganic chemistry and materials science (Seubert et al., 2011).
Corrosion Inhibitor Properties
Research on bipyrazolic-type organic compounds, including derivatives of this compound, has indicated their potential as corrosion inhibitors. Density functional theory (DFT) studies have been used to elucidate their inhibition efficiencies and reactive sites, showing promising results for industrial applications (Wang et al., 2006).
Synthesis of Metal Complexes
This compound has been utilized in synthesizing various nickel(II), zinc(II), and palladium(II) complexes. These complexes have been analyzed for their structure and potential applications in coordination chemistry (Zhang et al., 2008).
Catalytic Activities in Copper(II) Complexes
The compound has been used to synthesize a diverse family of dinuclear copper(II) complexes. These complexes have been characterized and evaluated for their catalytic oxidation activities, indicating potential applications in catalysis and organometallic chemistry (Zhang et al., 2007).
Potential in Cancer Research
Studies have explored the use of related compounds in cancer research, particularly in testing for cytotoxicity against various cancer cell lines. This suggests potential avenues for developing novel anticancer agents (Meilert et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have demonstrated that it can significantly inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei .
properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-4-10-11(5-8)6-9(2,3)7-12/h4-5,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBFOXUVADBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)

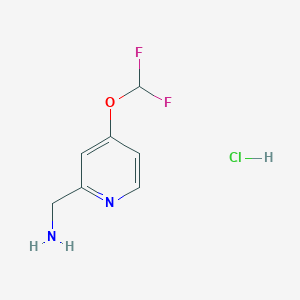
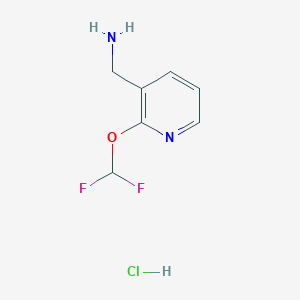
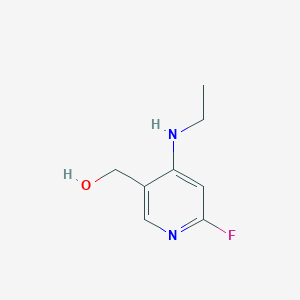
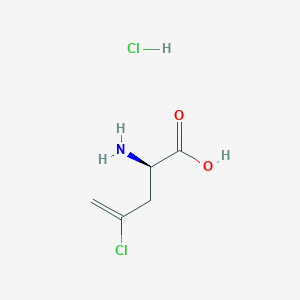
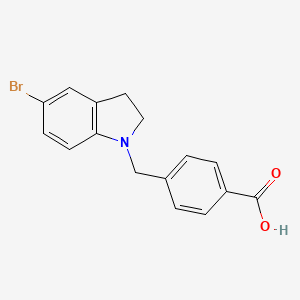
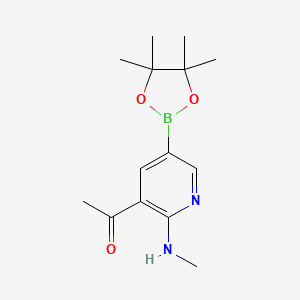
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)

![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)
